Solvent green 3

Descripción

Overview of Solvent Green 3 as a Chemical Entity

This compound is an organic chemical compound primarily recognized for its use as a dye and colorant. cymitquimica.com It is an anthraquinone (B42736) derivative, characterized by a complex aromatic system that contributes to its stability and color properties. cymitquimica.comsigmaaldrich.com The compound is known chemically as 1,4-bis(4-methylanilino)anthracene-9,10-dione and has the molecular formula C₂₈H₂₂N₂O₂. cymitquimica.comsigmaaldrich.comuni.lunih.govworlddyevariety.com Its molecular weight is approximately 418.49 g/mol . sigmaaldrich.comnih.govworlddyevariety.comscbt.com

This compound typically appears as a dark violet or blue-black powder. nih.govworlddyevariety.comchemicalbook.com It is insoluble in water but exhibits solubility in various organic solvents, including chloroform (B151607), benzene (B151609), xylene, and N,N-dimethylformamide. worlddyevariety.com It is also soluble in concentrated sulfuric acid, producing a blue solution that yields a blue-green precipitate upon dilution. nih.govworlddyevariety.com Other reported solubilities include slight solubility in acetone (B3395972), ethyl acetate, mineral oil, oleic acid, and stearic acid, and solubility in toluene. nih.gov

The chemical structure of this compound, an anthraquinone, is responsible for its vibrant green color and its ability to impart this color to various materials. cymitquimica.comsigmaaldrich.comworlddyevariety.com Its lightfastness and resistance to fading are notable properties, making it suitable for applications where exposure to light is expected. cymitquimica.com

Historical Context of this compound in Research and Industrial Applications

This compound, also identified by the Colour Index Number 61565, has a history of application in various industrial sectors. sigmaaldrich.com Its primary commercial uses have included the coloring of textiles and plastics. dtic.mil The dye has been utilized in the coloration of materials such as polystyrene, ABS resin, and rigid polyvinyl chloride (PVC), and has also been applied in the coloring of polyester (B1180765) protoplasm. worlddyevariety.com

Historically, the production of this compound has involved the condensation of either anthracene-1,4,9,10-tetraol (B146207) (leucoquinizarin) or a mixture of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) and anthracene-1,4,9,10-tetraol with p-methylaniline. sigmaaldrich.comworlddyevariety.com Another manufacturing method involves the condensation of 1,4-dichloroanthracene-9,10-dione with p-methylaniline. worlddyevariety.com

In the context of research, this compound has been used in studies related to its properties and behavior in different matrices. For instance, research has investigated its retention in biological systems, such as the lungs of rats following inhalation. nih.gov Its distinct colorimetric properties have also led to its use in analytical chemistry for the identification of certain substances. cymitquimica.com

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound remains relevant primarily due to its chemical structure and properties as an anthraquinone dye. While the broader field of chemistry is increasingly focused on "green solvents" that minimize environmental impact, this compound itself is characterized by its specific coloration properties rather than being classified as a green solvent in the modern sense. mdpi.comencyclopedia.pubnih.govresearchgate.netlucp.netd-nb.infomgesjournals.com Research in green chemistry focuses on developing solvents with characteristics such as low volatility, high biodegradability, and reduced toxicity, which differs from the primary function of this compound as a colorant. mdpi.comencyclopedia.pub

However, the study of dyes like this compound contributes to the fundamental understanding of chromophores, molecular interactions, and the behavior of organic compounds in various environments. Research findings related to its solubility, stability, and interactions with different materials are valuable in fields such as materials science, analytical chemistry, and environmental science, particularly when considering the fate and transport of such compounds. For example, studies on its retention in biological tissues provide insights into the interaction of lipophilic compounds with biological systems. nih.gov Its use in analytical chemistry highlights the ongoing importance of colorimetric methods for substance identification. cymitquimica.com

While not a "green solvent" itself, the context of research into compounds like this compound exists alongside the broader efforts in contemporary chemical science to develop more sustainable chemical processes and materials, including the exploration of novel solvent systems. mdpi.comencyclopedia.pubnih.govresearchgate.netlucp.netd-nb.infomgesjournals.comrsc.orgresearchgate.net

Here is a table summarizing some key physical properties of this compound based on the search results:

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₂N₂O₂ | cymitquimica.comsigmaaldrich.comuni.lunih.govworlddyevariety.comscbt.com |

| Molecular Weight | ~418.49 g/mol | sigmaaldrich.comnih.govworlddyevariety.comscbt.com |

| Appearance | Dark violet or blue-black powder | nih.govworlddyevariety.comchemicalbook.com |

| Melting Point | 218 °C or 220-221 °C | sigmaaldrich.comnih.govchemicalbook.com |

| Solubility in Water | Insoluble | worlddyevariety.com |

| Solubility in Ethanol (B145695) | 0.3 mg/mL | nih.gov |

| Solubility in 2-methoxymethanol | 2 mg/mL | nih.gov |

| Solubility in Chloroform | Soluble | worlddyevariety.com |

| Solubility in Benzene | Soluble | worlddyevariety.com |

| Solubility in Xylene | Soluble | worlddyevariety.com |

| Solubility in N,N-Dimethylformamide | Soluble | worlddyevariety.com |

| Solubility in Concentrated H₂SO₄ | Blue solution, blue-green precipitate on dilution | nih.govworlddyevariety.com |

| Density | 0.45 g/mL or 1.1816 g/mL (rough estimate) | nih.govchemicalbook.com |

Note: Discrepancies in reported values (e.g., melting point, density) may exist between different sources or measurement methods.

Structure

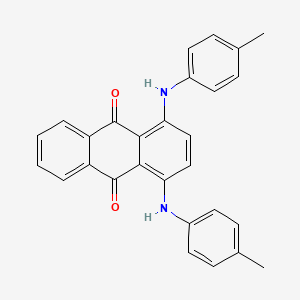

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O2/c1-17-7-11-19(12-8-17)29-23-15-16-24(30-20-13-9-18(2)10-14-20)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRGPOFMYCMNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044376 | |

| Record name | D & C Green No. 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Merck Index] | |

| Record name | 1,4-Bis(p-tolylamino)anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In 2-methoxymethanol, 2 mg/mL; in ethanol 0.3 mg/mL, Soluble in 3.4 g/100 mL alcohol at 25 °C. Soluble in hydrochloric and sulfuric acid. Sparingly soluble in methanol, ethyl ether., Slightly soluble in acetone, ethyl acetate, mineral oil, oleic acid, stearic acid. Soluble in benzene, toluene. | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.45 g/mL | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark burgundy, Dark violet needles, Solid at 20 °C | |

CAS No. |

128-80-3 | |

| Record name | Solvent Green 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Green 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent green 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D & C Green No. 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(p-tolylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C GREEN NO. 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QP5U84YF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

218 °C | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of Solvent Green 3

Advanced Synthesis Routes for Solvent Green 3

Traditional industrial preparation of this compound often utilizes high boiling aromatic hydrocarbons like nitrobenzene (B124822) as solvents at high temperatures, which can lead to the generation of resinification by-products and lower yields due to the product's solubility in the solvent. google.comgoogle.com

Optimization of Existing Synthetic Pathways for this compound

Optimization efforts for this compound synthesis focus on improving yield, reducing by-product formation, and enhancing the sustainability of the process. One approach involves using ethanol (B145695) as a solvent with boric acid as a catalyst, a 1,4-dihydroxy anthraquinone (B42736) leuco compound as an initiator, sodium hydrogensulfite as an antioxidant, and benzene (B151609) as an entrainer. google.comgoogle.com This method utilizes a low boiling point alcohol as the solvent, in which this compound is nearly insoluble, thereby increasing product yield and reducing solvent recovery energy consumption. google.comgoogle.com The 1,4-dihydroxy anthraquinone leuco compound acts as both an initiator and a catalyst, with its activity maintained by the presence of sodium hydrogensulfite. google.comgoogle.com

Optimization studies in chemical synthesis often involve evaluating various reaction parameters, including solvent choice, catalyst, temperature, and reaction time, to achieve improved efficiency, yield, and reduced environmental impact. mdpi.comresearchgate.netresearchgate.net For instance, the optimization of solvent for the synthesis of other compounds has shown that the choice of solvent significantly impacts product yield. researchgate.net

Development of Novel and Sustainable Synthesis Approaches for this compound

The development of novel and sustainable synthesis approaches for chemical compounds, including dyes like this compound, is a significant area of research driven by the principles of green chemistry. These approaches aim to minimize or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net

While specific novel and sustainable synthesis routes solely focused on this compound are not extensively detailed in the provided results beyond the optimized method mentioned above, the broader field of green chemistry in dye synthesis explores several promising avenues. This includes the use of eco-friendly solvents such as water, supercritical fluids, ionic liquids, deep eutectic solvents (DESs), and bio-based solvents. researchgate.netresearchgate.netmdpi.comresearchgate.netrsc.orgfrontiersin.orgamazon.commdpi.comtandfonline.comresearchgate.net For example, deep eutectic solvents have been explored as green and efficient media for the synthesis of various organic and heterocyclic compounds, offering advantages such as reduced reaction times and higher efficiency. researchgate.netfrontiersin.org Bio-based solvents derived from renewable resources are also being investigated as sustainable alternatives to traditional organic solvents. mdpi.comrsc.orgsigmaaldrich.com

Solvent-free synthesis, microwave-assisted reactions, and the use of reusable catalysts are other strategies being employed to develop more sustainable synthetic protocols. researchgate.nettandfonline.comajgreenchem.com These methods can lead to improved atom economy, reduced waste generation, and simplified workup procedures. acs.orgajgreenchem.com

Catalytic Synthesis of this compound and Related Anthraquinone Dyes

Catalysis plays a crucial role in the synthesis of anthraquinone dyes, including this compound, by facilitating reactions and improving efficiency. The traditional synthesis of this compound involves boric acid as a catalyst in the condensation of quinizarin (B34044) or leucoquinizarin with p-toluidine (B81030). google.comsigmaaldrich.comgoogle.com

More broadly, catalytic methods are being developed for the synthesis of various anthraquinone derivatives. For instance, alum (KAl(SO₄)₂·12H₂O) has been reported as an inexpensive, non-toxic, and easily available catalyst for the synthesis of anthraquinone derivatives from phthalic anhydride (B1165640) and substituted benzenes in water at ambient temperature, yielding products in high yields within short reaction times. tandfonline.com

Metal-catalyzed reactions, such as Ullmann coupling reactions using copper catalysts, are also employed in the synthesis of anthraquinone dyes. acs.org These catalytic approaches contribute to more efficient and sometimes greener synthetic routes compared to traditional methods. mdpi.comacs.org The use of catalysts in conjunction with green solvents like DESs is an emerging area for the sustainable synthesis of various compounds, including amines which are structural components of this compound. mdpi.com

Chemical Reactivity and Derivatization of this compound

This compound, as an anthraquinone derivative with amine substituents, possesses specific chemical reactivity influenced by its molecular structure. The anthraquinone core and the presence of secondary amine groups provide sites for potential chemical transformations.

Mechanistic Studies of this compound Reactions

While detailed mechanistic studies specifically focused on the reactions of this compound are not extensively covered in the provided search results, the synthesis of this compound involves condensation and oxidation steps. The principal synthetic route involves the reduction of 1,4-dihydroxy anthraquinone to its leuco compound, followed by condensation with p-toluidine and subsequent oxidation to obtain this compound. google.comgoogle.com Mechanistic understanding of similar condensation reactions involving amines and quinones or their derivatives is relevant.

Studies on the reactivity of anthraquinone derivatives and the mechanisms of reactions they undergo, such as nucleophilic substitution reactions on halogenated anthraquinones or reactions involving amine substituents, can provide insights into the potential reactivity of this compound. For example, the synthesis of other anthraquinone dyes often involves the replacement of sulfonic acid or nitro groups with amino, alkylamino, hydroxy, or alkoxy groups. wikipedia.org

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of existing dyes and chemical compounds is a common practice to explore new properties or applications. For this compound, this would involve modifying the core anthraquinone structure or the p-tolylamino substituents.

The development of green and efficient methods for synthesizing novel derivatives of various compound classes, such as spirooxindole derivatives or pyrazole (B372694) and pyrano[2,3-c]pyrazole derivatives, highlights the ongoing efforts in creating new chemical entities through sustainable routes. researchgate.netfrontiersin.orgsioc-journal.cn These methodologies, often employing green solvents and catalysts, could potentially be adapted or serve as inspiration for the synthesis of novel this compound analogues.

Functionalization Strategies for Modified this compound Compounds

Research into the functionalization of this compound and related anthraquinone derivatives explores strategies to modify their chemical and physical properties for various applications. While direct functionalization strategies specifically focused on the this compound molecule itself are not extensively detailed in the provided search results, the synthesis methods described involve the formation of the core structure through condensation reactions, which can be considered a form of functionalization of the anthraquinone or dichloroanthraquinone precursors with p-toluidine sigmaaldrich.comgoogle.comechemi.com.

The synthesis from 1,4-dihydroxyanthraquinone and p-toluidine, for instance, involves the functionalization of the anthraquinone core with amino groups derived from p-toluidine sigmaaldrich.comgoogle.com. This process is a key chemical transformation that imparts the characteristic color and solubility properties to this compound.

Alternative synthetic approaches aim to improve the efficiency and environmental profile of this compound production. One method describes the use of ethanol as a solvent, along with boric acid as a catalyst, 1,4-dihydroxyanthraquinone leuco body as an initiator, sodium hydrogensulfite as an antioxidant, and benzene as an azeotrope agent google.comgoogle.com. This method reportedly improves product yield and reduces solvent recycling energy consumption due to the low solubility of this compound in ethanol google.comgoogle.com.

Another approach explores the use of ionic liquids as a reaction medium for the synthesis of this compound google.com. A method utilizing N-butylimidazole and acetone (B3395972) to form an ionic liquid with sodium tetrafluoroborate (B81430) is described for the condensation of 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline google.com. This suggests that ionic liquids can serve as alternative, potentially more environmentally friendly, solvents for the synthesis of this compound, influencing the reaction conditions and potentially the yield and purity of the product google.com.

Although the provided information does not detail post-synthesis functionalization of this compound to create modified compounds, the synthetic methodologies themselves demonstrate functionalization of precursor molecules to yield the target compound. The exploration of different solvents and catalysts in these synthetic routes indicates ongoing research into optimizing the formation of the this compound structure and potentially influencing its final properties through the synthesis process google.comgoogle.comgoogle.com.

Research findings related to the synthesis of this compound highlight the impact of reaction conditions on yield and purity. For example, a synthesis method using ethanol, boric acid, 1,4-dihydroxyanthraquinone leuco body, sodium hydrogensulfite, and benzene reported a this compound product with a purity of 98.5% and a yield of 97% chemicalbook.com.

Data on the physical properties of this compound, which are a result of its chemical structure and synthesis, include its molecular formula (C₂₈H₂₂N₂O₂), molecular weight (418.49 g/mol ), and melting point (220-221 °C) wikipedia.orgscbt.comcymitquimica.comcncolorchem.comsigmaaldrich.com. It is insoluble in water but soluble in organic solvents such as chloroform (B151607), benzene, xylene, and N,N-dimethylformamide worlddyevariety.comgoogle.comnih.gov.

While specific data tables detailing the yields and conditions of various functionalization strategies for modified this compound compounds are not available in the search results, the data below summarizes typical reaction conditions and outcomes for the synthesis of this compound, which is a functionalization of its precursors.

| Reactants | Solvent | Catalyst | Initiator | Antioxidant | Azeotrope Agent | Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |

| 1,4-dihydroxyanthraquinone, p-toluidine | Ethanol | Boric acid | 1,4-dihydroxyanthraquinone leuco body | Sodium hydrogensulfite | Benzene | 64 ± 2 | 12 | 98.5 | 97 | chemicalbook.com |

| 1,4-dihydroxyanthraquinone, p-methylaniline | Ionic Liquid (N-butylimidazole, acetone, sodium tetrafluoroborate) | N/A | 1,4-dihydroxyanthraquinone leuco body | N/A | N/A | 120 | N/A | 98.86 | 95.0 | google.com |

This table illustrates how different synthetic methodologies, which involve the functionalization of anthraquinone precursors, can influence the reaction outcome, including purity and yield.

Analytical Chemistry of Solvent Green 3

Advanced Spectroscopic Characterization Techniques for Solvent Green 3

Spectroscopic methods provide valuable information about the structure, functional groups, and electronic properties of this compound.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds like this compound. Both ¹H and ¹³C NMR can provide detailed information about the hydrogen and carbon environments within the molecule nih.govnih.gov. Analysis of chemical shifts, splitting patterns, and coupling constants allows for the confirmation of the proposed structure of this compound, 1,4-bis((4-methylphenyl)amino)-9,10-anthracenedione wikipedia.orgguidechem.comnih.gov. NMR has been utilized to confirm the structures of dyes and their impurities nih.gov. While general applications of NMR in analyzing organic compounds and "green solvents" are widely documented acs.orgmdpi.comresearchgate.net, specific detailed NMR spectral data (like precise chemical shifts and coupling constants) for this compound from the search results are limited. PubChem provides access to 1D NMR spectra for CID 31416, which corresponds to 1,4-Bis(p-tolylamino)anthraquinone (this compound) nih.gov.

Mass Spectrometry (MS) Applications for this compound and its Metabolites

Mass spectrometry is used to determine the molecular weight of this compound and to identify its fragmentation patterns, which can aid in structural confirmation and the identification of related impurities or potential metabolites nih.gov. Electron impact mass spectrometry has been used to confirm the structures of dyes and their impurities nih.gov. Predicted collision cross-section (CCS) values for this compound and its adducts, such as [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, and [M-H]⁻, are available, which can be useful for ion mobility-mass spectrometry applications uni.lu. Ambient ionization methods like probe electrospray ionization (PESI) coupled with MS are being explored for solvent-free analysis of various compounds, including solids and catalysts, aligning with green chemistry principles acs.orgresearchgate.net. While the search results mention MS being used for dye analysis and structure confirmation nih.gov, specific data on the fragmentation of this compound or the identification of its metabolites via MS were not detailed.

UV-Visible and Fluorescence Spectroscopy of this compound

UV-Visible (UV-Vis) spectroscopy is commonly used to study the electronic transitions of molecules and to quantify their concentration based on their absorbance at specific wavelengths nih.gov. This compound is a colored compound, and its UV-Vis spectrum exhibits characteristic absorption bands in the visible region, which are responsible for its green color sigmaaldrich.com. UV-Vis spectroscopy has been used in the analysis of this compound nih.govdtic.mil. Research on similar anthraquinone (B42736) derivatives and other dyes indicates that UV-Vis spectra can be influenced by the solvent, showing solvatochromic effects researchgate.netaip.orgacs.org.

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light. While UV-Vis spectroscopy provides information about absorption, fluorescence spectroscopy can offer insights into the excited-state properties of a molecule. Fluorescence spectrometry has been listed as a technique for separating and identifying components of colored smoke mixtures, which contain this compound dtic.mil. Studies on other fluorescent dyes and related compounds demonstrate the application of fluorescence spectroscopy to investigate solvatochromism and aggregation-induced emission properties researchgate.netaip.orgresearchgate.netrsc.org. Specific fluorescence data for this compound were not extensively detailed in the search results, although its use in colored smoke formulations suggests it may have relevant optical properties wikipedia.orgdtic.mil. Sigma-Aldrich lists λmax values for this compound between 644-607 nm sigmaaldrich.com.

Chromatographic Separations and Quantification of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound nih.govbiotech-asia.org. Reverse-phase HPLC methods have been developed for the determination of this compound nih.govdtic.mil. One method utilized a C18 column with a gradient mobile phase of deionized-glass distilled water and methanol (B129727) dtic.mil. A gradient was necessary because this compound was analyzed as part of a mixture with Solvent Yellow 33 dtic.mil. The retention time for the green dye component (this compound) was approximately 20.8 minutes at a 1 mL/min flow rate dtic.mil. Normal phase HPLC with linear photodiode array detection (LPDA) has also been used to determine the purity of dye samples nih.gov. Water samples containing this compound could be filtered and injected directly onto the HPLC without extra clean-up or concentration dtic.mil.

The development of "green" HPLC methods is an active area of research, focusing on reducing the use of hazardous solvents and minimizing waste biotech-asia.orgsigmaaldrich.commdpi.comdergipark.org.trrsc.orgnih.govjpionline.org. While the cited HPLC methods for this compound use methanol and water, which are common HPLC solvents, the principles of green analytical chemistry encourage the exploration of more environmentally friendly alternatives where possible sigmaaldrich.commdpi.comdergipark.org.trrsc.org.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 31416 |

Interactive Data Tables (Simulated based on available data)

Table 1: HPLC Retention Time Data for this compound

| Analyte | Column Type | Mobile Phase Composition (Gradient) | Flow Rate (mL/min) | Approximate Retention Time (min) | Citation |

| This compound | C18 | Deionized water:Methanol (10:90 to 0:100 over 10 min) | 1 | 20.8 | dtic.mil |

(Note: This table is simulated based on the description in the search result dtic.mil. An actual interactive table would allow sorting and filtering.)

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Citation |

| [M+H]⁺ | 419.17540 | 205.0 | uni.lu |

| [M+Na]⁺ | 441.15734 | 223.0 | uni.lu |

| [M+NH₄]⁺ | 436.20194 | 214.1 | uni.lu |

| [M+K]⁺ | 457.13128 | 211.4 | uni.lu |

| [M-H]⁻ | 417.16084 | 215.1 | uni.lu |

| [M+Na-2H]⁻ | 439.14279 | 215.3 | uni.lu |

| [M]⁺ | 418.16757 | 210.7 | uni.lu |

| [M]⁻ | 418.16867 | 210.7 | uni.lu |

(Note: This table is simulated based on the data in the PubChemLite entry uni.lu. An actual interactive table would allow sorting and filtering.)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a sample tandfonline.com. While this compound itself has a relatively high molecular weight (418.49 g/mol ) and melting point (220-221 °C), suggesting low volatility for the intact molecule wikipedia.orgsigmaaldrich.com, GC-MS can be applied to analyze volatile components that might be present as impurities, degradation products, or released from matrices containing this compound under specific conditions.

GC-MS is commonly used for the analysis of volatile organic compounds in various matrices, including environmental samples and complex mixtures mdpi.comnih.govashs.org. The technique involves separating the components of a sample based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer nih.gov. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, which can be matched against spectral libraries for identification tandfonline.comnih.gov.

In the context of dyes and pigments like this compound, GC-MS could potentially be used to:

Identify residual solvents from the manufacturing process.

Detect volatile impurities or byproducts.

Analyze volatile organic compounds released from materials colored with this compound under thermal stress or other conditions.

For instance, GC-MS has been successfully applied to characterize volatile compounds in various materials, such as plant extracts and food products, often coupled with sample preparation techniques like headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) to concentrate volatile analytes mdpi.comnih.govashs.orgmdpi.com. While direct application of GC-MS to intact, non-volatile this compound is not typical, analysis of volatile components associated with it is feasible.

PubChem provides some GC-MS data for 1,4-Bis(p-tolylamino)anthraquinone (this compound), indicating a top peak at m/z 418, which corresponds to the molecular ion, suggesting that under certain GC-MS conditions, the intact molecule or a significant fragment at its molecular weight can be detected nih.gov.

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for separating and identifying components of a mixture savemyexams.comscienceinschool.org. It is particularly useful for analyzing dyes and pigments due to their color, which allows for easy visualization on the plate. TLC has been historically used for the analysis of coal tar color additives, including this compound dtic.mil.

The basic principle of TLC involves applying a small spot of the sample onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate savemyexams.com. The plate is then placed in a developing chamber containing a suitable mobile phase (solvent system) savemyexams.com. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases savemyexams.com. Colored compounds like this compound are directly visible as spots on the plate. For colorless compounds, visualization techniques such as UV light or staining agents are used.

For this compound analysis by TLC, various absorbent materials and solvent systems have been explored. Absorbents used have included cellulose, silica gel, magnesia, and florisil (B1214189) dtic.mil. Solvent systems for analyzing coal tar color additives, including this compound, have included mixtures such as ethyl acetate-n-butanol-pyridine-water and ethyl acetate-n-butanol-concentrated ammonia (B1221849) dtic.mil. The choice of the stationary phase and mobile phase is crucial for achieving adequate separation of this compound from other components in a mixture.

TLC allows for the determination of the retention factor (Rf) value for this compound, which is a characteristic value for a given compound under specific TLC conditions (stationary phase, mobile phase, and temperature) savemyexams.com. The Rf value is calculated as the ratio of the distance traveled by the center of the spot to the distance traveled by the solvent front savemyexams.com. Comparing the Rf value of a sample spot to that of a pure this compound standard can aid in identification.

TLC is valuable for qualitative analysis, checking the purity of this compound, and monitoring reactions involving the compound. It can also be used as a preliminary separation step before other analytical techniques.

Development of Green Analytical Methods for this compound Quantification

The principles of green chemistry are increasingly being applied to analytical methods to minimize their environmental impact researchgate.netpjoes.comnih.gov. Green Analytical Chemistry (GAC) aims to reduce or eliminate the use of hazardous chemicals, decrease solvent consumption, minimize waste generation, and lower energy consumption researchgate.netpjoes.comnih.gov. The development of green analytical methods for quantifying this compound aligns with these principles.

Traditional analytical methods often rely on large volumes of organic solvents, which can be toxic, flammable, and environmentally harmful researchgate.netsigmaaldrich.com. Green alternatives focus on using more benign solvents such as water, ethanol (B145695), supercritical fluids, ionic liquids, or deep eutectic solvents researchgate.netsigmaaldrich.comencyclopedia.pubresearchgate.netresearchgate.net.

For the quantification of this compound, green analytical methods could involve:

Using greener mobile phases in chromatography: Replacing traditional organic solvents like hexane, acetone (B3395972), or chloroform (B151607) used in techniques like HPLC or TLC with more environmentally friendly alternatives such as ethanol, ethyl acetate, or water-based systems nih.govsigmaaldrich.comresearchgate.netresearchgate.net. For example, studies have explored using ethanol and water mixtures as mobile phases in HPLC for the analysis of various drugs, demonstrating reduced environmental impact nih.gov.

Reducing solvent consumption: Miniaturizing analytical techniques or implementing techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) that require minimal or no organic solvents for sample preparation tandfonline.commdpi.compjoes.com.

Developing alternative extraction methods: Employing solventless extraction techniques or using greener solvents for the extraction of this compound from different matrices researchgate.netpjoes.com. Microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) are examples of techniques that can reduce solvent usage pjoes.com.

Utilizing analytical greenness metrics: Applying tools like the Analytical Greenness metric (AGREE) or the Green Analytical Procedure Index (GAPI) to evaluate and compare the environmental impact of different analytical methods for this compound quantification nih.govjpionline.org. These tools help in assessing the greenness of a method based on factors such as the amount and toxicity of reagents, energy consumption, and waste generation nih.govjpionline.org.

While specific research on the development of green analytical methods solely for the quantification of this compound is not extensively detailed in the search results, the general principles and techniques of GAC are applicable. The trend in analytical chemistry is towards developing more sustainable methods, and this would extend to the analysis of industrial dyes like this compound.

Electrochemical Methods for this compound Analysis

Electrochemical methods involve studying chemical reactions that occur at the interface between an electrode and an electrolyte solution rsc.org. These methods can be used for both qualitative and quantitative analysis of electroactive compounds. While this compound is primarily known as a dye, its anthraquinone structure contains functional groups that can undergo redox reactions, making it potentially amenable to electrochemical analysis.

Anthraquinone derivatives are known to be electroactive, typically undergoing reversible or irreversible reduction of the quinone carbonyl groups scbt.com. Electrochemical techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry can be used to study the redox behavior of this compound and potentially quantify it.

Electrochemical methods offer several advantages for analytical chemistry, including high sensitivity, relatively low cost, and the possibility of miniaturization. They can also be considered "green" in some applications as they can reduce or eliminate the need for large volumes of organic solvents and hazardous reagents, sometimes using electrons as the primary reagent rsc.orgresearchgate.net.

Research has explored the use of electrochemistry in conjunction with green solvents for various applications rsc.orgresearchgate.net. For example, electrochemical synthesis and reactions have been conducted in green solvents like water, acetone, ionic liquids, and deep eutectic solvents rsc.orgresearchgate.net. This suggests that electrochemical analysis of this compound could potentially be performed in more environmentally friendly media.

Specific electrochemical studies focused solely on the analysis of this compound are not prominently featured in the search results. However, the electrochemical properties of related anthraquinone dyes have been investigated, indicating the potential for applying similar techniques to this compound. The ability of some anthraquinone dyes to be removed from water by forming an insoluble pigment under anaerobic conditions, which is in line with the observation that electrochemical reduction of an anthraquinone dye increased its adsorptive properties, hints at the compound's electrochemical activity scbt.com. Further research would be needed to develop and validate specific electrochemical methods for the sensitive and selective analysis of this compound.

Environmental Fate and Ecotoxicology of Solvent Green 3

Environmental Release and Distribution of Solvent Green 3

The introduction of this compound into the environment can occur through several pathways, primarily linked to its production, formulation, and use.

Sources and Pathways of this compound in Aquatic Systems

Environmental release of this compound can occur during manufacturing processes, the formulation and loading of products like smoke grenades, or upon the detonation of these grenades during training and testing operations dtic.mil. Wastewaters from textile processing, which typically contain dyes, can also be a source of release into open waters scbt.com. Given its hydrophobic nature and low solubility in water (ranging from 0.2 to 34.3 mg/l), this compound is expected to exist in a particulate form when released into aquatic systems scbt.comdtic.mil. It may also be deposited in bottom sediments dtic.mil.

Bioaccumulation and Bioconcentration Potential of this compound in Aquatic Organisms

Limited data are available concerning the chronic toxicity or bioaccumulation of this compound in aquatic organisms dtic.mil. However, based on its calculated octanol-water partition coefficient (logP), the dye is expected to bioaccumulate significantly dtic.mil. The estimated log BCFs (Bioconcentration Factors) for non-ionic dyes, including solvent dyes, suggest a potential risk of bioaccumulation scbt.com. An estimated BCF of 500 has been calculated for D&C Green No. 6 (this compound) in fish, based on an estimated log Kow of 8.69 and a regression-derived equation echemi.com. According to a classification scheme, this BCF value indicates a high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized by the organism echemi.comnih.gov.

The bioconcentration factor (BCF) is a key parameter used to measure a chemical substance's potential to accumulate in aquatic organisms nih.govzenodo.org. It is defined as the ratio between the concentration of a chemical in an aquatic organism and its concentration in the surrounding water at thermodynamic equilibrium under controlled laboratory conditions nih.govzenodo.org. Chemicals with a high BCF are less water-soluble and are expected to bioconcentrate in aquatic organisms nih.gov.

While calculated values suggest a risk of bioaccumulation, experimental measurements of BCF for non-ionic dyes are often lower than estimated values, potentially due to their large molecular sizes scbt.com. Further validation through experimental studies is needed to confirm the actual risk of bioaccumulation scbt.com.

Adsorption and Sorption Behavior of this compound in Environmental Matrices

This compound, being a hydrophobic and non-ionic dye, is likely to adsorb or sorb onto environmental matrices such as sediments and particulate matter in aquatic systems scbt.comdtic.mil. Adsorption is a process where contaminants adhere to the surface of solid materials in the environment mdpi.comaacademica.org. This phenomenon is influenced by the physical and chemical properties of both the contaminant and the environmental matrix, as well as the characteristics of the surrounding medium aacademica.org. Sorption mechanisms can include hydrophobic interactions, hydrogen bonding, or electrostatic interactions aacademica.org. The hydrophobic nature of this compound suggests that hydrophobic interactions would play a significant role in its adsorption to organic matter and other non-polar surfaces in sediments and soils scbt.com.

Adsorbent materials, including those derived from agricultural waste and animal feces, have been explored for their capacity to adsorb impurities like organic pollutants and dyes from soil and water matrices mdpi.com. These materials often possess high surface area, porous structure, and functional groups that enhance their adsorption capabilities mdpi.com. The strong correlation observed between the Kow of certain organic compounds and their adsorption efficiency to materials like PVC microplastics highlights the importance of hydrophobicity in the sorption process aacademica.org.

Degradation and Transformation Pathways of this compound in the Environment

Dyes, including solvent dyes, are often designed to be chemically and photolytically stable, which contributes to their persistence in natural environments scbt.com. However, this compound can undergo degradation through certain environmental processes.

Photodecomposition of this compound Under Environmental Conditions

This compound is susceptible to photodegradation, with the rate dependent on the surrounding environmental conditions dtic.milechemi.com. The compound absorbs light at wavelengths around 644 nm, suggesting it may be susceptible to direct photolysis by sunlight echemi.com. Studies have shown that D&C Green No. 6 (this compound) can undergo photolysis on soil, resulting in the detection of unidentified photoproducts echemi.com.

Biodegradation of this compound by Microbial Species and Enzymatic Mechanisms

Aerobic biodegradation of dyes like this compound is generally unlikely in short-term tests due to their designed stability scbt.com. However, microbial degradation, particularly under coupled aerobic and anaerobic conditions, can occur ijcmas.com. A study investigated the biodegradation and detoxification of this compound by the halophilic bacterium Hortaea sp. researchgate.net. This bacterium was found to degrade this compound at concentrations as low as 10 mg/L within 24 hours researchgate.net.

The enzymatic mechanisms involved in the bacterial degradation of azo dyes, which share structural similarities with some anthraquinone (B42736) dyes, have been investigated ijcmas.comresearchgate.net. Enzymes such as azoreductase, laccases, lignin (B12514952) peroxidase, manganese peroxidase, and hydroxylases are known to be involved in dye degradation ijcmas.com. In the case of Hortaea sp. degrading this compound, 1,2-dioxygenase and laccase were identified as the enzymes responsible for the biodegradation and detoxification researchgate.net. The degradation process can transform this compound into lower toxicity compounds researchgate.net. For example, Hortaea sp. can initially transform this compound into 1,4-diaminoanthracene-9,10-dione and p-toluidine (B81030), which are then further degraded into phthalic acid and 4-hydroxybenzoic acid, respectively researchgate.net.

The biological degradation of dyes is considered a more environmentally friendly approach compared to chemical and physical processes, as it can produce non-toxic by-products like CO2 and H2O researchgate.net. Microorganisms can adapt to utilize persistent pollutants as a carbon source by releasing specific enzymes nih.gov.

Role of Specific Enzymes (e.g., 1,2-dioxygenase, laccase) in this compound Biodegradation

Enzymatic biodegradation plays a role in the transformation of this compound. Studies have indicated that enzymes like 1,2-dioxygenase and laccase are involved in the biodegradation and detoxification of this compound by certain microorganisms, such as the halophilic bacterium Hortaea sp. researchgate.netresearchgate.net. These enzymes are known to catalyze the conversion of complex organic molecules, including anthraquinone dyes, into simpler and less toxic metabolites sci-hub.senih.gov. Research with Hortaea sp. showed that 1,2-dioxygenase exhibited high enzymatic activity in the degradation of this compound researchgate.net. Laccase, an oxidoreductase enzyme, is also recognized for its ability to oxidize phenolic compounds, which can be part of the structure of anthraquinone dyes researchgate.netnih.gov. Another study involving the fungus Trichoderma lixii F21 also highlighted the involvement of laccase and catechol 1,2-dioxygenase in the degradation of anthraquinone dyes like Quinizarine Green SS (this compound), leading to phenolic and carboxylic acid compounds without the formation of toxic aromatic amines sci-hub.se.

Identification of Biodegradation Products and Intermediates of this compound

Biodegradation of this compound by Hortaea sp. has been shown to occur via two proposed routes, initially transforming into 1,4-diaminoanthracene-9,10-dione and p-toluidine. These intermediates are then further degraded into phthalic acid and 4-hydroxybenzoic acid, respectively researchgate.net. This suggests a breakdown of the anthraquinone core and the attached aromatic amine groups. The biodegradation products were found to have lower toxicity compared to the parent compound, as indicated by plant germination tests researchgate.net.

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are considered effective methods for the degradation of recalcitrant organic pollutants, including dyes, in wastewater ijcce.ac.irchim.it. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize complex chemical structures ijcce.ac.iracs.org. While specific studies on the AOP remediation of this compound were not extensively detailed in the search results, AOPs like UV/H₂O₂ have been successfully applied to degrade other polycyclic aromatic hydrocarbon (PAH) derivatives, such as Solvent Green 7 (HPTS), which shares some structural similarities with this compound iwaponline.comresearchgate.net. The degradation pathways in such processes often involve oxidation and decarboxylation reactions, leading to the formation of naphthalene (B1677914) and benzene (B151609) derivatives, and ultimately mineralization to water and carbon dioxide iwaponline.com. The effectiveness of AOPs can be influenced by factors such as the initial concentration of the pollutant and the presence of other substances in the water iwaponline.comresearchgate.net.

Ecotoxicity Studies of this compound

Ecotoxicity studies provide insight into the potential adverse effects of this compound on various organisms in the environment.

Aquatic Ecotoxicity of this compound on Algal Growth

This compound has been shown to affect the growth of green algae. At a concentration of 10 mg/L, this compound caused a transient reduction in the growth of the green alga Selenastrum capricornutum dtic.mil. No toxic effects were observed at a lower concentration of 1 mg/L dtic.mil. A mixture containing this compound and Solvent Yellow 33 significantly reduced algal growth at their estimated aqueous solubility limits dtic.mil. Specifically, a mixture with this compound was found to be the most detrimental, causing a 98-99% reduction in algal growth after 5 days of exposure at concentrations near its solubility limit (< 0.002 mg/L for the green component) dtic.mil. The inhibitory effect of dyes on algae is thought to be related to light inhibition at high concentrations, in addition to any direct toxicity scbt.com.

Toxicity of this compound to Freshwater Aquatic Organisms (e.g., Pimephales promelas, burrowing mayflies)

Sufficient data on the toxicity of this compound to freshwater aquatic organisms are limited dtic.mil. However, some studies have been conducted. The 96-hour TL₅₀ (median tolerance limit) for Pimephales promelas (fathead minnow) is reported to be >100 mg/L, suggesting a relatively low acute toxicity to this species at higher concentrations dtic.mil. When tested at its solubility limit in freshwater, this compound was not acutely toxic to most of the freshwater species tested dtic.milnih.gov. However, a solution at the solubility limit did kill 50% of the rainbow trout exposed for 96 hours, although it was non-toxic when diluted by 50% dtic.milnih.gov.

Toxicity studies with burrowing mayflies are recommended due to the potential for the dye to accumulate in aquatic sediments dtic.mil. While specific toxicity data for this compound on burrowing mayflies like Hexagenia limbata were not explicitly detailed, studies on sediment toxicity often utilize these organisms to assess the impact of sediment-associated contaminants algomau.ca. The burrowing activity of mayflies in sediment containing related dyes has been observed to enhance the release of the dye into the overlying water researchgate.net.

Based on its calculated octanol-water partition coefficient, this compound is expected to bioaccumulate significantly in aquatic organisms, although experimental validation is suggested, especially considering its large molecular size dtic.milscbt.com.

Impact of this compound on Ecosystem Health and Function

The ecotoxicity of this compound has been primarily assessed in aquatic organisms. Non-ionic dyes, including solvent dyes, are indicated to be toxic or potentially toxic to aquatic life, with some even exhibiting acute toxicity. scbt.com

Studies on the acute toxicity of this compound to freshwater organisms have provided some insights, although data limitations exist. In tests with the fathead minnow (Pimephales promelas), the 96-hour TL50 was found to be >100 mg/L. dtic.mil A mixture of Solvent Yellow 33 and this compound (30:70) was not acutely toxic to seven of nine freshwater species at solubility limits, but a solubility limit solution of this mixture was acutely toxic to rainbow trout (Salmo gairdneri), killing 50% of the tested individuals in 96 hours. echemi.comnih.govresearchgate.netdtic.milresearchgate.net However, this toxicity was eliminated when the mixture was diluted by 50%. echemi.comnih.govresearchgate.net It is important to note that toxicity data from dye mixtures may not accurately reflect the toxicity of a single compound like this compound. dtic.mil

Algae are generally susceptible to dyes. scbt.com this compound has been shown to cause a transient reduction in the growth of the green alga Selenastrum capricornutum at a concentration of 10 mg/L. dtic.mil A mixture of Solvent Yellow 33 and this compound caused a significant reduction in green algal growth at solubility limits, with the this compound mixture being particularly detrimental, leading to a 98-99% reduction in growth after 5 days of exposure. echemi.comnih.govresearchgate.netdtic.mil This inhibitory effect on algae may be partly attributed to light inhibition at high dye concentrations, in addition to any direct toxic effects. scbt.com

Based on calculated octanol-water partition coefficients, this compound is expected to bioaccumulate significantly in aquatic organisms. dtic.mil However, experimentally measured bioconcentration factors (BCFs) for non-ionic dyes can be lower than estimated values, suggesting the risk of bioaccumulation requires further validation, especially considering the large molecular size of these dyes. scbt.com An estimated BCF of 500 has been calculated for fish, suggesting a high potential for bioconcentration, assuming the compound is not metabolized. echemi.com

The persistence of this compound in the environment, coupled with its potential toxicity to aquatic organisms and potential for bioaccumulation, highlights its capacity to impact aquatic ecosystem health and function. The aesthetic problem caused by highly colored textile-processing wastewaters, visible at dye concentrations as low as 1 mg/L, also represents a form of environmental impact. scbt.com

Here is a summary of some ecotoxicity data for this compound:

| Organism | Endpoint | Concentration | Effect | Source |

| Pimephales promelas | 96-hr TL50 | >100 mg/L | No acute toxicity observed. | dtic.mil |

| Selenastrum capricornutum | Growth reduction | 10 mg/L | Transient reduction in growth. | dtic.mil |

| Selenastrum capricornutum | Growth reduction | Solubility limits | 98-99% reduction after 5 days (in mixture with Solvent Yellow 33). | echemi.comnih.govresearchgate.netdtic.mil |

| Salmo gairdneri | 96-hr LC50 | Solubility limits | 50% mortality (in mixture with Solvent Yellow 33). | echemi.comnih.govresearchgate.net |

Assessment of this compound Toxicity in Environmental Remediation Contexts

Assessing the toxicity of contaminants like this compound is crucial when considering environmental remediation strategies. While the term "green solvent" is often associated with environmentally friendly alternatives orientjchem.orgwikipedia.orgsigmaaldrich.comwhiterose.ac.ukresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net, this compound itself is a dye with environmental concerns, not a remediation solvent. The context here relates to the toxicity of this compound within environments targeted for remediation, such as contaminated water bodies or sediments.

Due to its low water solubility and hydrophobic nature, this compound is expected to accumulate in aquatic sediments. dtic.mil This suggests that benthic organisms may be particularly exposed. Toxicity studies with burrowing mayflies, which inhabit sediments, have been recommended to better understand the risks in these environments. dtic.mil

In the context of remediation, the persistence of this compound poses a challenge. As it is not readily biodegradable aerobically, remediation methods would need to address its stable structure. scbt.com While photodecomposition can occur, it may not be sufficient for complete removal. echemi.comdtic.mil

Some research has explored the potential for biological degradation of anthraquinone dyes, the class to which this compound belongs. Certain bacterial isolates have demonstrated the ability to secrete enzymes like laccase and peroxidase that can degrade anthraquinone dyes. mdpi.com For instance, a study found that Hortaea sp. isolated from petroleum-contaminated soil could degrade Solvent Green at initial concentrations of 10 mg/L within 24 hours, with copper addition enhancing the process. mdpi.com This suggests that bioremediation approaches, potentially involving specific microbial strains or enzymes, might be viable for degrading this compound in contaminated matrices. However, the toxicity of the dye to the very microorganisms intended for bioremediation is a critical factor to consider.

The toxicity of this compound to aquatic organisms, even at relatively low concentrations or solubility limits, indicates that contaminated water bodies require careful assessment before and after remediation efforts. echemi.comnih.govresearchgate.netdtic.milresearchgate.net The presence of the dye can impact the effectiveness of certain remediation technologies, particularly biological ones, if the concentration is inhibitory to the degrading organisms.

Furthermore, the potential for bioaccumulation means that even if water concentrations are reduced through remediation, the dye could persist in the food chain, posing risks to higher trophic levels. scbt.comechemi.comdtic.mil Therefore, remediation strategies should aim for comprehensive removal or detoxification of the dye from all affected environmental compartments, including sediment and potentially the biota itself.

Toxicological Research and Health Effects of Solvent Green 3

Mammalian Toxicology of Solvent Green 3

Pharmacokinetics and Retention of this compound in Animal Models

While no data are available on the pharmacokinetics of orally administered this compound in laboratory animals, inhalation studies reveal significant retention in the respiratory tract. dtic.mil When inhaled, this compound is observed to clear very slowly from the lungs, with a reported half-life of approximately 280 days. nih.gov In a study involving rats, 87% of the initial inhaled dose remained in the lungs 24 hours after exposure. nih.govnih.gov Following a 90-day exposure period, the clearance half-time was measured to be 277 days in male rats and 288 days in female rats. dtic.mil This poor solubility and slow clearance from the lungs are considered a major health concern, as the compound can accumulate with repeated exposures to high concentrations. nih.gov

Acute Toxicity Studies of this compound via Oral, Dermal, and Inhalation Routes

This compound demonstrates a low order of acute toxicity across oral, dermal, and inhalation routes of exposure. dtic.mil

Oral Administration: The acute oral lethal dose (LD50) in rats has been reported at various levels, including >3.16 g/kg, >10 g/kg, and as high as 15 g/kg. dtic.milnih.gov In rabbits, the oral LD50 is greater than 10 g/kg, and in dogs, it is >1 g/kg. dtic.milnih.gov Another study reported an oral LD50 in rats of 3,660 mg/kg. cdhfinechemical.com

Dermal Administration: The available data indicates that this compound has low acute dermal toxicity.

Inhalation: The acute lethal concentration (LCt50) for a combination of five experimental animal species (monkeys, dogs, swine, rabbits, and rats) was determined to be 319,447 mg·min/m³. dtic.mil

| Exposure Route | Animal Model | Toxicity Value (LD50/LCt50) |

|---|---|---|

| Oral | Rats | >3.16 g/kg, >10 g/kg, >15 g/kg, 3,660 mg/kg |

| Oral | Rabbits | >10 g/kg |

| Oral | Dogs | >1 g/kg |

| Inhalation | Monkeys, Dogs, Swine, Rabbits, Rats (combined) | 319,447 mg·min/m³ |

Subchronic and Chronic Inhalation Exposure Effects of this compound, particularly in mixtures

No repeated-exposure studies have been conducted on this compound alone. nih.gov However, subchronic and chronic inhalation studies on mixtures containing this compound have been performed. Exposure to this compound in combination with other dyes has been shown to cause effects indicative of respiratory tract inflammation. dtic.mil

For instance, 4-week and 13-week inhalation toxicity studies in rats using a mixture of 70:30 this compound and Solvent Yellow 33 were conducted. nih.gov Another repeated inhalation study investigated a combusted smoke containing a mixture of this compound, Solvent Yellow 33, and Disperse Red 9. nih.gov In these studies involving mixtures, observed effects included inflammation of the respiratory tract. dtic.mil

Dermal and Ocular Irritation Potential of this compound

This compound is reported to be only mildly irritating to the skin and is not considered an eye irritant. dtic.mil In studies with rabbits, the compound produced no skin irritation when applied to either intact or abraded skin. nih.govnih.gov When a mixture of Solvent Yellow 33 and this compound was applied to rabbit skin, it was found to be a very mild irritant, with a Primary Irritation score of 0.08, and any observed erythema resolved within 72 hours. dtic.mil

In terms of ocular irritation, this compound produced "minimal" erythema in the eyes of rabbits. nih.govnih.gov An eye irritation test using a powder mixture of Solvent Yellow 33 and this compound in rabbits showed the substance to be non-irritating. dtic.mil However, other sources suggest it may cause moderate eye irritation leading to inflammation and conjunctivitis with prolonged exposure. scbt.com

Genotoxicity and Carcinogenicity Assessments of this compound

Mutagenicity Studies of this compound in Bacterial and Mammalian Assays

The mutagenicity of this compound has been evaluated in various assays with some conflicting results.

Bacterial Assays: One report indicated that this compound alone is not mutagenic in the Salmonella Reversion Assay (Ames test) with or without metabolic activation. dtic.milnih.gov However, another study reported positive results in the S. typhimurium assay. nih.gov

Mammalian Assays: When tested as part of a mixture with Solvent Yellow 33, positive mutagenic responses were observed in the Mouse Lymphoma Assay. dtic.mil Data from this study suggest that the positive responses may be attributable to Solvent Yellow 33. dtic.mil Analysis of mutant colonies indicated that the mixture could be a mutagen, a clastogen (causing chromosome damage), or both. dtic.mil Another report also noted positive results for this compound in the thymidine (B127349) kinase locus mouse lymphoma assay. nih.gov

| Assay Type | Test System | Result |

|---|---|---|

| Bacterial Mutagenicity | Salmonella Reversion Assay (Ames test) | Negative (alone) / Conflicting positive report |

| Mammalian Mutagenicity | Mouse Lymphoma Assay | Positive (in mixture with Solvent Yellow 33) |

| Mammalian Mutagenicity | Thymidine kinase locus mouse lymphoma assay | Positive |

Carcinogenicity Bioassays for this compound

The carcinogenic potential of this compound has been evaluated in limited studies, with available data suggesting a lack of carcinogenicity in the specific models tested. A key study, the Mouse Lung Tumor Bioassay, found that this compound was not carcinogenic. dtic.mil The International Agency for Research on Cancer (IARC) has not classified this compound as a probable, possible, or confirmed human carcinogen. cdhfinechemical.com

Mutagenicity data, which can indicate carcinogenic potential, is mixed. One report indicated that this compound is not mutagenic in the Salmonella typhimurium assay with or without metabolic activation. nih.gov However, conflicting results have also been reported, showing positive results in both the S. typhimurium assay and the thymidine kinase locus mouse lymphoma assay. nih.gov When tested as part of a mixture with Solvent Yellow 33, positive mutagenic responses were observed, though data suggested that Solvent Yellow 33 may have been responsible for these results. dtic.mil

| Assay Type | Test System | Activation | Result | Source |

| Carcinogenicity | Mouse Lung Tumor Bioassay | N/A | Negative | dtic.mil |

| Mutagenicity | Salmonella typhimurium | With & Without | Negative | nih.gov |

| Mutagenicity | Salmonella typhimurium | Not Specified | Positive | nih.gov |

| Mutagenicity | Mouse Lymphoma Assay | Not Specified | Positive | nih.gov |

Developmental and Reproductive Toxicology of this compound

Data regarding the developmental and reproductive effects of this compound are limited. However, studies conducted in rats and rabbits have indicated that the compound is not teratogenic, meaning it did not cause birth defects in the offspring of these animals. dtic.mil Material safety data sheets for the compound often report that no information is present regarding teratogenicity or reproductive toxicity, underscoring the scarcity of comprehensive data in this area. cncolorchem.com Developmental and reproductive toxicology (DART) studies are designed to detect any effects of a substance on a complete reproductive cycle, from gamete production to the reproductive capability of the next generation. premier-research.com

Mechanisms of Toxicity and Adverse Outcome Pathways for this compound

A specific Adverse Outcome Pathway (AOP) for this compound has not been fully elucidated. An AOP is a conceptual framework that links a molecular initiating event, such as a chemical binding to a receptor, through a series of key biological events to an adverse outcome relevant to risk assessment. nih.govtoxicology.orgepa.gov

The primary mechanism of toxicity for this compound appears to be related to its physical properties and route of exposure. The major health concern is associated with inhalation, as the compound is poorly soluble and clears very slowly from the lungs, with a reported half-life of approximately 280 days in rats. nih.gov This poor clearance leads to accumulation in the lungs with repeated exposures. nih.gov Studies involving inhalation of this compound in mixtures with other dyes have resulted in effects indicative of respiratory tract inflammation. dtic.mil The material may also cause irritation to the skin, eyes, and respiratory system upon direct contact. cdhfinechemical.comscbt.com

Human Health Risk Assessment for this compound Exposure

A comprehensive human health risk assessment for this compound is hindered by a lack of data from human exposure. dtic.milnih.gov There have been no reports of humans exposed to the compound either accidentally or in controlled laboratory settings. nih.gov Consequently, risk assessment must rely on data from animal studies.

Animal studies indicate that this compound has a low order of acute toxicity via oral, dermal, or inhalation routes. dtic.mil However, the high potential for the dye to bioaccumulate, based on its calculated octanol-water partition coefficient, is a significant consideration. dtic.mil The primary risk identified in animal studies is associated with repeated inhalation exposure, where the compound's poor solubility leads to significant accumulation and inflammation in the lungs. dtic.milnih.gov

Acute Toxicity Data in Animals

| Species | Route | LD50 / LCt50 | Source |

|---|---|---|---|

| Rat | Oral | >3 g/kg to >15 g/kg | dtic.milnih.gov |

| Rabbit | Oral | >10 g/kg | dtic.milnih.gov |

| Dog | Oral | >1 g/kg | dtic.mil |

| 5 Species Combined* | Inhalation | 319,447 mg·min/m³ | dtic.mil |

*Monkeys, dogs, swine, rabbits, and rats

In an occupational setting, the primary routes of exposure are inhalation of dust particles and dermal contact. cncolorchem.comscbt.com The main hazards are irritation to the eyes, skin, and respiratory system. cdhfinechemical.comusspecialty.com To minimize risk, several occupational hygiene practices are recommended. These include using the substance in well-ventilated areas, employing local exhaust ventilation, or using process enclosures to control airborne levels. cncolorchem.comscbt.com

Workers should be provided with and use appropriate personal protective equipment (PPE), including:

Eye Protection : Chemical safety goggles or safety glasses with side-shields. cdhfinechemical.com

Skin Protection : Protective gloves and clothing to prevent skin contact. cdhfinechemical.comcncolorchem.com

Respiratory Protection : An approved and properly fitted respirator should be used when dust is generated or ventilation is inadequate. cncolorchem.comscbt.com

Standard industrial hygiene practices, such as avoiding eating, drinking, or smoking in work areas, and washing hands thoroughly after handling, are crucial. scbt.com It is also recommended that work clothes be laundered separately to prevent cross-contamination. scbt.com

There is a lack of sufficient data to derive comprehensive water quality criteria for the protection of human health from this compound. dtic.mil Water quality criteria are scientific recommendations on which regulatory standards can be based to protect aquatic life and human health. ca.gov Due to the absence of chronic toxicity data for the compound in aquatic organisms, a Criterion Maximum Concentration and a Criterion Continuous Concentration cannot be determined under U.S. Environmental Protection Agency (EPA) guidelines. dtic.mil

The production and use of this compound, particularly in pyrotechnics like smoke grenades, could lead to environmental contamination of aquatic systems. dtic.mil While no specific water quality standards are established for this compound, its use in other applications provides some regulatory context. For instance, a purified form of the dye is known as D&C Green No. 6, which is approved for use in externally applied drugs and cosmetics, indicating it has undergone regulatory review for those specific uses. dtic.milchemicalbook.com

Emerging Research and Future Directions for Solvent Green 3

Sustainable Chemistry and Green Solvents in Relation to Solvent Green 3

The global emphasis on environmental sustainability is driving a transition from traditional synthetic organic solvents to greener alternatives across various industries nih.govglobenewswire.comgaspublishers.com. This shift aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances yale.edutradebe.comepa.govecoonline.com. While this compound itself is a chemical compound, research related to its synthesis and potential applications is increasingly considering sustainable approaches, particularly concerning the solvents used.

Integration of Green Chemistry Principles in this compound Research